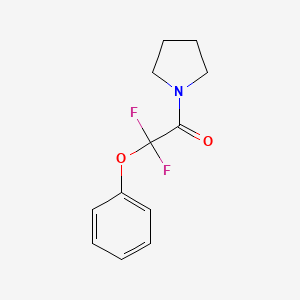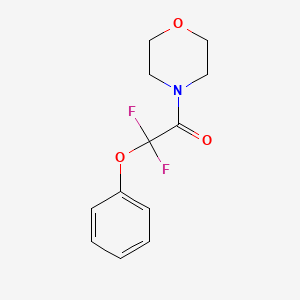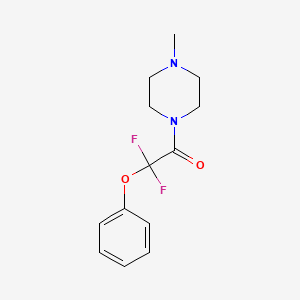![molecular formula C23H20N2OS B3036036 2-{[(2,5-dimethylphenyl)sulfanyl]methyl}-3-phenyl-4(3H)-quinazolinone CAS No. 338957-74-7](/img/structure/B3036036.png)
2-{[(2,5-dimethylphenyl)sulfanyl]methyl}-3-phenyl-4(3H)-quinazolinone
Descripción general
Descripción
2-(2,5-Dimethylphenyl)sulfanylmethyl-3-phenyl-4(3H)-quinazolinone, commonly referred to as DMSQ, is a quinazolinone compound that has numerous scientific applications and is typically synthesized using a modified Mannich reaction. This reaction involves the condensation of an aldehyde, a primary amine, and a secondary amine, which produces a Schiff base. This Schiff base is then further reacted with an acid chloride to form the desired quinazolinone product.
Aplicaciones Científicas De Investigación
DMSQ has a wide range of scientific research applications. It has been found to be useful in the synthesis of various compounds, such as polymers and heterocyclic compounds. Additionally, it has been used in the synthesis of various pharmaceuticals, such as anti-inflammatory drugs and antifungal agents.
Furthermore, DMSQ has been used in the synthesis of various dyes and pigments, as well as in the synthesis of organic semiconductors. Additionally, it has been used in the synthesis of various organic catalysts and catalytic systems.
Mecanismo De Acción
The mechanism of action of DMSQ is not fully understood, but it is believed to act as an antioxidant. It is thought to reduce the levels of reactive oxygen species (ROS) and reactive nitrogen species (RNS) in cells by scavenging them. Additionally, it has been found to inhibit the activity of various enzymes, such as lipoxygenase and cyclooxygenase, which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
DMSQ has been found to have various biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress in cells, which can lead to improved cell functioning. Additionally, it has been found to reduce the levels of ROS and RNS in cells by scavenging them. Furthermore, it has been found to inhibit the activity of various enzymes, such as lipoxygenase and cyclooxygenase, which are involved in the production of inflammatory mediators.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using DMSQ in lab experiments is its ease of synthesis. It can be synthesized using a modified Mannich reaction, which is relatively straightforward and can be carried out in a relatively short amount of time. Additionally, it is relatively inexpensive and can be easily obtained from most chemical suppliers.
However, there are some limitations to using DMSQ in lab experiments. It is a relatively unstable compound and is sensitive to light and heat, meaning that it must be stored and handled carefully. Additionally, it is not soluble in water, meaning that it must be dissolved in an organic solvent before it can be used in experiments.
Direcciones Futuras
The use of DMSQ in scientific research is still relatively new and there are a number of potential future directions that could be explored. For example, it could be used in the synthesis of other compounds, such as polymers and heterocyclic compounds. Additionally, it could be used to develop new pharmaceuticals, such as anti-inflammatory drugs and antifungal agents.
Furthermore, it could be used to develop new dyes and pigments, as well as organic semiconductors. Additionally, it could be used to develop new organic catalysts and catalytic systems. Finally, it could be used to further explore its biochemical and physiological effects, such as its antioxidant properties and its ability to inhibit the activity of various enzymes.
Propiedades
IUPAC Name |
2-[(2,5-dimethylphenyl)sulfanylmethyl]-3-phenylquinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2OS/c1-16-12-13-17(2)21(14-16)27-15-22-24-20-11-7-6-10-19(20)23(26)25(22)18-8-4-3-5-9-18/h3-14H,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSZRFTDRUIGSSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)SCC2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-chlorophenyl)-5-[(Z)-2-methoxy-2-phenylethenyl]furan](/img/structure/B3035954.png)
![Diethyl 5-amino-3-(4-chlorophenyl)[1,2,4]triazolo[4,3-a]pyridine-6,8-dicarboxylate](/img/structure/B3035956.png)
![Diethyl 5-amino[1,2,4]triazolo[4,3-a]pyridine-6,8-dicarboxylate](/img/structure/B3035957.png)
![3-Chloro-5-(trifluoromethyl)-2-{5-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B3035958.png)
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-2-one](/img/structure/B3035960.png)
![6,8-Bis(trifluoromethyl)[1,2,3,4]tetraazolo[1,5-a][1,8]naphthyridine](/img/structure/B3035962.png)
![2-(4-Chlorophenyl)-2-oxoethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-hydrazinecarbodithioate](/img/structure/B3035964.png)



![2,2-difluoro-N-(4-methoxyphenyl)-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B3035969.png)
![2,2-Difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B3035970.png)
![2,2-Difluoro-1-(4-methylpiperazino)-2-[3-(trifluoromethyl)phenoxy]-1-ethanone](/img/structure/B3035971.png)
![2,2-difluoro-N-(4H-1,2,4-triazol-3-yl)-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B3035972.png)